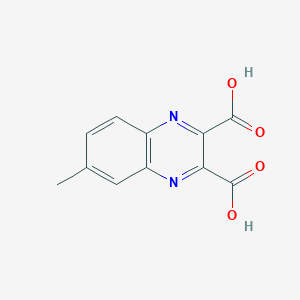

6-Methylquinoxaline-2,3-dicarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O4 |

|---|---|

Molecular Weight |

232.19 g/mol |

IUPAC Name |

6-methylquinoxaline-2,3-dicarboxylic acid |

InChI |

InChI=1S/C11H8N2O4/c1-5-2-3-6-7(4-5)13-9(11(16)17)8(12-6)10(14)15/h2-4H,1H3,(H,14,15)(H,16,17) |

InChI Key |

HGYNHODPEWXLIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C(=N2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methylquinoxaline 2,3 Dicarboxylic Acid and Its Precursors

Classical and Contemporary Approaches to Quinoxaline (B1680401) Nucleus Formation

The formation of the quinoxaline ring system is predominantly achieved through the creation of the pyrazine (B50134) portion of the molecule. The most fundamental and widely employed method involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govnih.gov

The reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound is the earliest and most direct route to the quinoxaline skeleton. nih.govchim.it This reaction is robust and versatile, allowing for the synthesis of a wide array of substituted quinoxalines by varying the substituents on both the diamine and the dicarbonyl reactants. nih.gov The general mechanism involves a two-step process: a nucleophilic attack by the amine groups on the carbonyl carbons to form a diimine intermediate, followed by the elimination of two water molecules to yield the aromatic quinoxaline ring. orientjchem.org

Historically, these reactions required high temperatures and the use of strong acid catalysts. nih.gov However, modern advancements have introduced numerous catalytic systems to facilitate this transformation under milder conditions, including the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in water, iodine in DMSO, and various heterogeneous catalysts. chim.itresearchgate.net

The synthesis of the parent quinoxaline-2,3-dicarboxylic acid scaffold relies on the classic condensation reaction using a 1,2-dicarbonyl compound that contains or can be converted to two carboxylic acid groups. Derivatives of oxalic acid are common synthons for this purpose. For instance, the condensation of ortho-phenylenediamine with diethyl 2,3-dioxosuccinate, followed by hydrolysis of the resulting diethyl ester, yields quinoxaline-2,3-dicarboxylic acid. This approach directly installs the required carboxyl groups at the 2 and 3 positions of the quinoxaline ring. Natural products such as triostin (B1172060) and quinomycin (B1172624) antibiotics have been shown to contain a quinoxaline-2-carboxylic acid residue, highlighting the relevance of these structures. pjsir.org

Table 1: Dicarbonyl Compounds for Quinoxaline-2,3-dicarboxylic Acid Synthesis

| Dicarbonyl Precursor | Resulting Intermediate | Final Product |

| Diethyl 2,3-dioxosuccinate | Diethyl quinoxaline-2,3-dicarboxylate | Quinoxaline-2,3-dicarboxylic acid |

| Oxalacetic acid | 3-Oxo-3,4-dihydroquinoxaline-2-carboxylic acid | Quinoxaline-2-carboxylic acid |

The introduction of a methyl group onto the benzene (B151609) ring of the quinoxaline nucleus is typically achieved by starting with a methyl-substituted ortho-phenylenediamine. For the synthesis of 6-methylquinoxalines, the required precursor is 4-methyl-1,2-phenylenediamine (also known as 3,4-toluenediamine). researchgate.net The condensation of this specific diamine with a 1,2-dicarbonyl compound proceeds regioselectively to yield the 6-methylquinoxaline (B1581460) derivative. The position of the methyl group on the final product is dictated by its position on the starting diamine.

Research has shown that electron-donating groups, such as a methyl group, on the diamine ring can accelerate the condensation reaction due to the hyperconjugation effect, which increases the nucleophilicity of the amine groups. orientjchem.org However, the position of the methyl group relative to the two amines can sometimes lead to offsetting electronic effects. orientjchem.org When employing a methyl-substituted diamine, it is sometimes possible to obtain two regioisomeric products, although one is often favored. rsc.org

Table 2: Synthesis of Substituted Quinoxalines via Condensation

| Diamine Reactant | Dicarbonyl Reactant | Catalyst/Solvent | Product | Yield |

| o-Phenylenediamine (B120857) | Benzil | TiO2-Pr-SO3H / EtOH | 2,3-Diphenylquinoxaline | 95% |

| 4-Methyl-1,2-phenylenediamine | Benzil | CrCl2·6H2O / EtOH | 6-Methyl-2,3-diphenylquinoxaline | High |

| o-Phenylenediamine | Pyruvic aldehyde | Sodium bisulfite / Water | 2-Methylquinoxaline (B147225) | 88-92% |

Contemporary synthetic chemistry has explored intramolecular cyclization as a powerful alternative for constructing heterocyclic rings. In the context of quinoxaline synthesis, this strategy involves designing a linear precursor that already contains all the necessary atoms for the bicyclic system. The final ring-closing step is then induced, often under mild conditions.

One such method is the electrochemical-oxidation-induced intramolecular annulation of N-aryl enamines. rsc.org This approach involves the tandem azidation and cyclic amination of the starting enamine to construct the two C-N bonds required to form the pyrazine ring. rsc.org This catalyst-free method represents a green and efficient route to quinoxalines. Other strategies may involve the cyclization of appropriately substituted anilines or nitroarenes. For example, the reaction of 2-(1H-pyrrol-1-yl)aniline with an α-hydroxy acid can lead to a quinoxaline derivative through condensation, intramolecular cyclization, and subsequent oxidation. rsc.org

Ring transformation reactions offer another pathway to the quinoxaline nucleus, wherein a pre-existing heterocyclic ring is chemically converted into the quinoxaline system. These methods can be particularly useful for accessing uniquely substituted quinoxalines that may be difficult to prepare via direct condensation. An example includes the synthesis of furo[3,4-b]quinoxaline (B11913692) derivatives starting from a 5,6-difluorobenzofuroxane precursor. arkat-usa.org Through a series of functional group manipulations and a final spontaneous cyclization, the furoxane ring system is transformed, ultimately leading to the formation of the fused quinoxaline structure. arkat-usa.org While not a direct route to the basic quinoxaline core, these transformations showcase the versatility of heterocyclic chemistry in constructing complex scaffolds.

Condensation Reactions with Ortho-Phenylenediamines and Dicarbonyl Compounds

Targeted Synthesis of 6-Methylquinoxaline-2,3-dicarboxylic Acid Scaffolds

The most direct and targeted synthesis of this compound combines the principles of classical condensation with the use of specifically substituted precursors. The synthesis is logically designed by retrosynthetically disconnecting the pyrazine ring, which points to 4-methyl-1,2-phenylenediamine and a four-carbon α,β-dicarbonyl species with carboxylic acid functionalities as the key starting materials.

The primary synthetic route is the condensation reaction between 4-methyl-1,2-phenylenediamine and a suitable derivative of oxalic acid, such as diethyl 2,3-dioxosuccinate .

Reaction Scheme:

Condensation: 4-methyl-1,2-phenylenediamine is reacted with diethyl 2,3-dioxosuccinate in a suitable solvent, often with acid or base catalysis, to form diethyl 6-methylquinoxaline-2,3-dicarboxylate.

Hydrolysis: The resulting diethyl ester is then subjected to hydrolysis, typically using aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidification, to convert the two ester groups into carboxylic acid groups.

This two-step sequence provides a reliable and high-yielding pathway to the target molecule, this compound. The choice of reactants ensures the correct placement of both the methyl group at the 6-position and the carboxylic acid groups at the 2 and 3-positions of the quinoxaline scaffold.

Table 3: Reactants for Targeted Synthesis

| Benzene Ring Precursor | Pyrazine Ring Precursor (Dicarbonyl Synthon) | Final Product |

| 4-Methyl-1,2-phenylenediamine | Diethyl 2,3-dioxosuccinate | This compound |

Oxidation Reactions for Carboxylic Acid Functionality Introduction

A key step in the synthesis of this compound is the introduction of the two carboxylic acid groups at the 2 and 3 positions of the quinoxaline ring. This is typically achieved through the oxidation of a suitable precursor. One established method involves the oxidation of quinoxaline itself. For instance, 2,3-pyrazinedicarboxylic acid can be prepared by the permanganate (B83412) oxidation of quinoxaline. orgsyn.org This method can be adapted for substituted quinoxalines; for example, 2-methyl-5,6-pyrazinecarboxylic acid has been synthesized from 2-methylquinoxaline using a similar oxidative approach. orgsyn.org

The reaction conditions for such oxidations are critical. In a typical procedure, the quinoxaline derivative is treated with a strong oxidizing agent like potassium permanganate in an aqueous solution. The reaction mixture is often heated to drive the reaction to completion. orgsyn.org The progress of the oxidation can be monitored by observing the disappearance of the permanganate color. Following the reaction, the manganese dioxide byproduct is filtered off, and the desired dicarboxylic acid is isolated from the filtrate by acidification, which causes it to precipitate out of the solution. orgsyn.org

Another approach involves the synthesis of quinoxaline-1,4-dioxides, which can be precursors to various functionalized quinoxalines. researchgate.netmdpi.com The N-oxide functionalities can influence the reactivity of the quinoxaline ring and can be subsequently removed or transformed.

The choice of oxidizing agent and reaction conditions can be tailored to the specific substrate to maximize the yield and purity of the desired dicarboxylic acid.

Directed Methylation Strategies on Quinoxaline Dicarboxylic Acids

Introducing a methyl group at a specific position on the quinoxaline ring, such as in the 6-position, requires regioselective synthetic strategies. One approach is to start with a pre-methylated precursor, such as 4-methyl-1,2-phenylenediamine. The condensation of this diamine with a suitable 1,2-dicarbonyl compound, such as dihydroxytartaric acid sodium salt, would directly yield the this compound framework. researchgate.net

Alternatively, directed C-H activation and methylation strategies offer a more modern approach. nih.gov While not specifically detailed for quinoxaline dicarboxylic acids in the provided context, these methods have been successfully applied to other aromatic carboxylic acids. nih.gov These reactions often utilize a transition metal catalyst, such as iridium, which is directed by a coordinating group on the substrate, in this case, the carboxylic acid. nih.gov This directs the methylation to a specific C-H bond, often in the ortho position to the directing group. By carefully choosing the catalyst and reaction conditions, it may be possible to achieve regioselective methylation of a quinoxaline dicarboxylic acid precursor. nih.gov

The development of such directed methylation strategies is an active area of research, offering potential for more efficient and selective syntheses of substituted quinoxalines.

Green Chemistry and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. nih.govresearchgate.net This is particularly relevant for the synthesis of biologically active compounds like quinoxaline derivatives. researchgate.netsemanticscholar.org Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. researchgate.net

Key aspects of green chemistry in quinoxaline synthesis include the use of catalysts to improve reaction rates and reduce reaction times, the use of environmentally benign solvents, and the development of one-pot synthesis procedures. nih.gov For example, solid acid catalysts have been employed to facilitate quinoxaline synthesis at room temperature, offering a recyclable and more sustainable alternative to traditional acid catalysts. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. e-journals.inudayton.edumdpi.com This technique has been successfully applied to the synthesis of a variety of quinoxaline derivatives. e-journals.indoaj.org

In a typical microwave-assisted synthesis of quinoxalines, a mixture of a diamine and a dicarbonyl compound is irradiated with microwaves, often in the absence of a solvent or in a minimal amount of a high-boiling, polar solvent like DMSO. e-journals.in The reactions are typically complete within minutes, compared to hours required for conventional heating methods. e-journals.inudayton.edu This rapid and efficient method is also amenable to the synthesis of quinoxaline carboxylic acids. e-journals.in The work-up procedure is often straightforward, involving precipitation of the product by adding water. e-journals.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours nih.gov | Minutes e-journals.inudayton.edu |

| Energy Consumption | High | Low |

| Solvent Use | Often requires large volumes of organic solvents | Can be performed solvent-free or with minimal solvent e-journals.inudayton.edu |

| Yields | Variable | Often excellent (80-90%) e-journals.in |

| Work-up | Can be complex | Often simple precipitation e-journals.in |

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their low volatility, non-flammability, and high thermal stability. researchgate.netsphinxsai.comnih.gov They can act as both the solvent and the catalyst in organic reactions. auctoresonline.org Brønsted acidic ionic liquids, in particular, have been shown to be highly efficient and reusable catalysts for the synthesis of quinoxaline derivatives. sphinxsai.com

The use of acidic ionic liquids can replace traditional mineral acids like sulfuric acid and hydrochloric acid, which are corrosive and generate significant waste. sphinxsai.com The synthesis of quinoxalines in ionic liquids often proceeds with high yields and short reaction times. sphinxsai.com Furthermore, the ionic liquid can often be recovered and reused, adding to the sustainability of the process. auctoresonline.org Dicarboxylic acid-based protic ionic liquids have also been developed and utilized in chemical transformations, showcasing the versatility of these systems. mdpi.com

Solid-Phase Synthesis Techniques for Quinoxaline Derivatives

Solid-phase synthesis is a powerful technique for the combinatorial synthesis of libraries of organic molecules, which is particularly useful in drug discovery. researchgate.net This method involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. The final product is then cleaved from the resin. researchgate.net

A versatile method for the solid-phase synthesis of quinoxalines has been developed. researchgate.net This approach involves linking a 2-nitrophenyl carbamate (B1207046) to a polymer support. This is followed by treatment with an α-bromoketone and subsequent reduction of the nitro group. The reduction step leads to a spontaneous intramolecular cyclization to form the polymer-bound quinoxaline. Finally, the desired quinoxaline is cleaved from the resin, often via acidolysis, and obtained in high yield and purity after aerial oxidation. researchgate.net

This solid-phase approach offers several advantages, including the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product. It also allows for the automation of the synthetic process, enabling the rapid generation of a diverse range of quinoxaline derivatives for biological screening. The AMEBA resin has been utilized for the solid-phase synthesis of 6-amino-2,3-dichloroquinoxaline derivatives, demonstrating the applicability of this technique to more complex quinoxaline systems. researchgate.net

Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity and stereoselectivity are crucial considerations in the synthesis of complex organic molecules like substituted quinoxalines. Regioselectivity refers to the control of the position at which a chemical bond is formed, while stereoselectivity refers to the control of the spatial arrangement of atoms in the product.

In the synthesis of this compound, regioselectivity is important in ensuring the methyl group is introduced at the desired 6-position of the quinoxaline ring. As discussed previously, this can be achieved by starting with a pre-functionalized precursor like 4-methyl-1,2-phenylenediamine.

The concept of regioselectivity is also critical in nucleophilic aromatic substitution (SNAr) reactions of di-substituted quinoxalines. For example, in 2,4-dichloroquinazolines (a related heterocyclic system), the substitution of the chlorine atom at the 4-position is generally favored over the 2-position when reacting with amines. mdpi.com This regioselectivity is a key factor in the synthesis of various biologically active 4-aminoquinazolines. mdpi.com

While the synthesis of this compound itself does not involve the creation of a chiral center, stereoselectivity can be a critical factor in the synthesis of more complex quinoxaline derivatives. For instance, in photochemical intramolecular [2+2] cycloaddition reactions catalyzed by a chiral thioxanthone, the stereoselectivity of the reaction is controlled by the catalyst. rsc.org Understanding the factors that govern regioselectivity and stereoselectivity is essential for the rational design and synthesis of new and complex quinoxaline-based compounds with specific biological activities.

Chemical Reactivity and Derivatization of 6 Methylquinoxaline 2,3 Dicarboxylic Acid

Carboxylic Acid Functional Group Transformations

The two carboxylic acid groups at the 2- and 3-positions of the quinoxaline (B1680401) ring are the primary sites for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives such as esters, amides, imides, and anhydrides.

Esterification Reactions

The dicarboxylic acid functional groups of 6-Methylquinoxaline-2,3-dicarboxylic acid readily undergo esterification with various alcohols under acidic conditions, a reaction commonly known as Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed nucleophilic acyl substitution involves the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. organic-chemistry.orgmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the formation of the diester, an excess of the alcohol is often used, or the water generated during the reaction is removed, for instance, by azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com

The reaction typically proceeds by treating the dicarboxylic acid with the desired alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgsapub.org This method is effective for producing a variety of dialkyl esters.

| Reactant Alcohol | Catalyst | Product |

| Methanol (CH₃OH) | H₂SO₄ (cat.) | Dimethyl 6-methylquinoxaline-2,3-dicarboxylate |

| Ethanol (B145695) (C₂H₅OH) | H₂SO₄ (cat.) | Diethyl 6-methylquinoxaline-2,3-dicarboxylate |

| Propanol (C₃H₇OH) | TsOH (cat.) | Dipropyl 6-methylquinoxaline-2,3-dicarboxylate |

| Butanol (C₄H₉OH) | TsOH (cat.) | Dibutyl 6-methylquinoxaline-2,3-dicarboxylate |

Amidation and Imide Formation

The carboxylic acid groups can be converted into amides and imides, which are important functional groups in many biologically active compounds. pjsir.org Direct condensation with amines is possible but often requires harsh conditions. More commonly, the dicarboxylic acid is first converted to a more reactive intermediate, such as an acyl chloride or anhydride (B1165640), before reaction with an amine. Alternatively, modern coupling agents can facilitate direct amide bond formation under milder conditions. nih.govresearchgate.net

Reaction of this compound derivatives with primary or secondary amines yields the corresponding diamides. For instance, treatment of the corresponding anhydride or diacyl chloride with an excess of an amine (R-NH₂) would produce the N,N'-disubstituted diamide.

Furthermore, if the dicarboxylic acid is reacted with a primary amine, intramolecular cyclization can occur, especially upon heating, to form a cyclic imide, specifically a pyrrolo[3,4-b]quinoxaline derivative. researchgate.net This transformation typically proceeds via the intermediate formation of a mono-amide, mono-carboxylic acid, which then undergoes dehydration.

| Reagent | Conditions | Product Type | Example Product Name |

| Ammonia (NH₃) | Heat, Coupling Agent | Diamide | 6-Methylquinoxaline-2,3-dicarboxamide |

| Primary Amine (RNH₂) | Heat, Coupling Agent | Diamide | N,N'-Dialkyl-6-methylquinoxaline-2,3-dicarboxamide |

| Aniline (C₆H₅NH₂) | Acetic Anhydride, Heat | Cyclic Imide | N-Phenyl-6-methylpyrrolo[3,4-b]quinoxaline-1,3-dione |

| Hydrazine (N₂H₄) | Reflux | Cyclic Hydrazide | 6-Methyl-2,3,4,5-tetrahydropyridazino[4,5-b]quinoxaline-1,4-dione |

Anhydride Formation and Reactions

Intramolecular dehydration of this compound yields the corresponding cyclic anhydride, 6-Methylfuro[3,4-b]quinoxaline-1,3-dione. This reaction is typically achieved by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride.

This anhydride is a key intermediate for synthesizing various derivatives. researchgate.net As a reactive acylating agent, it readily undergoes ring-opening reactions upon treatment with nucleophiles. For example, reaction with alcohols leads to the formation of mono-esters, while reaction with amines yields mono-amides. researchgate.net These reactions highlight the anhydride's utility in preparing unsymmetrically substituted derivatives of the parent dicarboxylic acid. Double cyclization can also be achieved when the anhydride reacts with certain nucleophiles, leading to more complex polyheterocyclic systems. researchgate.net

Electrophilic Aromatic Substitution on the Quinoxaline Ring System

In the this compound molecule, the quinoxaline ring system consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring. The pyrazine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack. Consequently, electrophilic aromatic substitution (SEAr) occurs exclusively on the benzene portion of the molecule. quimicaorganica.org

The methyl group at C-6 directs incoming electrophiles to the C-5 and C-7 (ortho) positions.

The C-8 position is also a potential site for substitution, analogous to the reactivity observed in quinoline chemistry. quimicaorganica.org

Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation are expected to yield a mixture of isomers, with substitution occurring at the C-5 and C-7 positions. The precise ratio of products would depend on the specific reaction conditions and the nature of the electrophile.

| Reaction | Reagents | Expected Major Products (Substituent Position) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro and 7-Nitro derivatives |

| Bromination | Br₂, FeBr₃ | 5-Bromo and 7-Bromo derivatives |

| Sulfonation | Fuming H₂SO₄ | 5-Sulfonic acid and 7-Sulfonic acid derivatives |

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrazine ring makes the quinoxaline system susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. rsc.orgnih.gov While the parent compound this compound does not possess a suitable leaving group for SNAr, its halogenated derivatives are valuable substrates for such reactions.

Halogen Displacement Reactions

Halogen atoms attached to the quinoxaline ring, particularly on the benzene ring at positions such as C-6 or C-7, can be displaced by a variety of nucleophiles. mdpi.com The reactivity towards displacement is enhanced by the presence of electron-withdrawing groups on the ring system. mdpi.commdpi.com For example, a fluorine or chlorine atom at the C-6 position of a quinoxaline derivative can be readily substituted by amines, alkoxides, or thiolates.

Microwave irradiation has been shown to accelerate these nucleophilic substitution reactions significantly. mdpi.com The reaction of 6-fluoroquinoxaline derivatives with cyclic secondary amines, for instance, can proceed to completion within minutes under microwave heating to give excellent yields of the corresponding 6-aminoquinoxaline products. mdpi.com This regioselective substitution is a powerful tool for introducing diverse functional groups onto the quinoxaline scaffold. mdpi.com

| Substrate Example | Nucleophile | Conditions | Product Type |

| 6-Fluoroquinoxaline derivative | Pyrrolidine | K₂CO₃, DMSO, Microwave | 6-(Pyrrolidin-1-yl)quinoxaline derivative |

| 6-Chloroquinoxaline derivative | Sodium Methoxide | Methanol, Heat | 6-Methoxyquinoxaline derivative |

| 6-Chloroquinoxaline derivative | Piperazine | DMF, 50 °C | 6-(Piperazin-1-yl)quinoxaline derivative |

Amination Reactions

The carboxylic acid moieties of this compound, particularly when converted to the corresponding cyclic anhydride, are prime sites for nucleophilic attack by amines, leading to the formation of amides and imides. These reactions are fundamental for introducing a wide array of functional groups and for building larger, more complex molecular architectures.

Research has shown that the reactivity of quinoxaline-2,3-dicarboxylic anhydride with nitrogen nucleophiles is a robust method for derivatization. The anhydride readily reacts with various amines to form new C-N bonds. For instance, treatment with heterocyclic amines such as 2-aminobenzo[b]thiophenes in refluxing ethanol leads to the opening of the anhydride ring and the formation of novel substituted quinoxalines containing both a carboxylic acid and an amide group. researchgate.net

Furthermore, fusion of the anhydride with aromatic amines can produce dicarboxamides. researchgate.net The reaction with hydrazine hydrate offers another pathway for derivatization, capable of leading to further cyclization and the formation of polyheterocyclic systems. researchgate.net These amination and amidation reactions are critical first steps in multi-step syntheses aimed at creating fused heterocyclic systems.

Table 1: Examples of Amination Reactions with Quinoxaline-2,3-dicarboxylic Anhydride

| Amine Reactant | Product Type | Conditions | Reference |

|---|---|---|---|

| 2-Aminobenzo[b]thiophenes | Substituted Quinoxaline Carboxamides | Refluxing Ethanol | researchgate.net |

| Aromatic Amines | Dicarboxamides | Fusion | researchgate.net |

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The structure of this compound is an excellent precursor for the synthesis of complex, fused polyheterocyclic systems. The dicarboxylic acid functionality, via the cyclic anhydride intermediate, facilitates condensation and subsequent cyclization reactions to build new rings onto the quinoxaline framework.

A significant application of this chemistry is the synthesis of pyrrolo[3,4-b]quinoxalines. This is achieved by first reacting the quinoxaline-2,3-dicarboxylic anhydride with a suitable amine, such as 2-aminobenzo[b]thiophene, to form an intermediate carboxamide. This intermediate can then be cyclized by refluxing in acetic anhydride to yield the fused pyrroloquinoxaline system. researchgate.net

Further elaboration can lead to even more complex structures. For example, thieno[2,3-d]pyrimidine systems can be synthesized from the intermediates derived from the anhydride. When a specific substituted quinoxaline intermediate is refluxed with hydrazine hydrate, a double cyclization can occur, leading to the formation of a polyheterocyclic system containing a thieno[2,3-d]pyrimidine fused to the quinoxaline core. researchgate.net These reactions highlight the utility of the dicarboxylic acid group as a handle for constructing elaborate, fused aromatic systems with potential applications in materials science and medicinal chemistry.

Table 2: Synthesis of Fused Heterocyclic Systems

| Starting Material | Reagents | Fused System Formed | Reference |

|---|---|---|---|

| Quinoxaline-2,3-dicarboxylic anhydride | 1) 2-Aminobenzo[b]thiophenes 2) Acetic Anhydride | Pyrrolo[3,4-b]quinoxaline | researchgate.net |

Metal-Catalyzed Coupling Reactions for Advanced Derivatization

While specific examples for this compound are not extensively documented, the principles of modern organic synthesis suggest its potential as a substrate in metal-catalyzed coupling reactions, particularly through decarboxylative pathways. Decarboxylative cross-coupling has emerged as a powerful strategy that uses carboxylic acids as readily available and stable alternatives to organometallic reagents for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgrsc.org

In such a hypothetical reaction, one or both of the carboxylic acid groups of this compound could be replaced with other functional groups. The general mechanism, often catalyzed by transition metals like palladium or copper, involves the extrusion of carbon dioxide to generate an organometallic intermediate, which then participates in a cross-coupling cycle with a suitable partner, such as an aryl halide. wikipedia.org This approach could enable the synthesis of a wide range of derivatives, including aryl-, vinyl-, or alkynyl-substituted quinoxalines, which would be difficult to access through other means. The development of such protocols would significantly enhance the synthetic utility of quinoxaline carboxylic acids. princeton.edunih.gov

Photochemical and Electrochemical Transformations

The extended aromatic system of the quinoxaline core suggests that it is susceptible to photochemical and electrochemical transformations, offering alternative, reagent-free methods for its functionalization.

Photochemical Transformations The quinoxaline ring, as a bicyclic azaarene, is expected to be photochemically active. Related heterocyclic systems like quinolines and isoquinolines have been shown to undergo dearomative cycloaddition reactions with alkenes upon photochemical irradiation. nih.govnih.gov These [4+2] cycloadditions convert the flat aromatic ring into a three-dimensional bridged polycyclic structure. nih.gov By analogy, it is plausible that this compound could participate in similar intermolecular cycloadditions, providing a pathway to novel, complex molecular architectures. Furthermore, studies on other quinoxaline derivatives have demonstrated that the excited state of the quinoxaline ring can activate molecular oxygen, leading to the generation of reactive oxygen species, indicating its potential as a photosensitizer. mdpi.com

Electrochemical Transformations The electrochemical behavior of quinoxaline derivatives has been a subject of study, revealing that the pyrazine ring acts as the primary redox center. uaeu.ac.ae The quinoxaline nucleus can be electrochemically reduced in processes that typically involve two-electron, two-proton steps for each pyrazine ring. uaeu.ac.ae This inherent redox activity suggests that the functional groups on the this compound could be modified or the ring system itself could be transformed under electrochemical conditions. For example, electrochemical oxidative decarboxylation is a known method for converting α-oxocarboxylic acids into other functional groups, providing a potential pathway for the selective derivatization of the quinoxaline scaffold under mild, oxidant-free conditions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 6-Methylquinoxaline-2,3-dicarboxylic acid, ¹H and ¹³C NMR, complemented by two-dimensional techniques, offer unambiguous assignment of its structure.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the three distinct aromatic protons and the methyl group protons. The aromatic region would show a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

H-5: This proton, being adjacent to the electron-donating methyl group at C-6, is expected to be the most shielded of the aromatic protons. It would likely appear as a singlet or a narrow doublet around δ 7.95 ppm .

H-7: This proton is ortho to the methyl group and meta to the pyrazine (B50134) ring nitrogen. It is expected to resonate as a doublet of doublets around δ 8.10 ppm .

H-8: Situated para to the methyl group, this proton would appear as a doublet, likely the most downfield of the aromatic protons due to its proximity to the electron-withdrawing pyrazine ring, with an estimated chemical shift around δ 8.20 ppm .

-CH₃: The protons of the methyl group at the C-6 position are anticipated to produce a sharp singlet in the aliphatic region of the spectrum, with a characteristic chemical shift of approximately δ 2.60 ppm . rsc.org

The acidic protons of the two carboxylic acid groups are expected to produce a very broad singlet, typically far downfield (δ 12-14 ppm), and may not always be observed depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (C-6) | ~2.60 | Singlet (s) |

| H-5 | ~7.95 | Singlet (s) / Doublet (d) |

| H-7 | ~8.10 | Doublet of Doublets (dd) |

| H-8 | ~8.20 | Doublet (d) |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.

Methyl Carbon (-CH₃): The carbon of the methyl group is expected in the high-field (aliphatic) region, around δ 22.0 ppm . rsc.org

Aromatic Methine Carbons (C-5, C-7, C-8): These carbons are expected to appear in the range of δ 128.0-133.0 ppm .

Quaternary Carbons (C-4a, C-8a, C-6): The carbon bearing the methyl group (C-6) and the two bridgehead carbons (C-4a, C-8a) are predicted to resonate between δ 138.0 and 142.0 ppm .

Pyrazine Ring Carbons (C-2, C-3): The carbons bonded to the carboxyl groups (C-2 and C-3) are significantly deshielded and are expected to appear in the region of δ 152.0-154.0 ppm . rsc.org

Carboxylic Acid Carbons (-COOH): The carbonyl carbons of the dicarboxylic acid groups are the most deshielded and are anticipated to appear far downfield, typically in the range of δ 165.0-170.0 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (C-6) | ~22.0 |

| C-5 | ~128.5 |

| C-7 | ~130.0 |

| C-8 | ~132.5 |

| C-4a | ~139.0 |

| C-8a | ~140.5 |

| C-6 | ~141.5 |

| C-2 | ~153.0 |

| C-3 | ~153.5 |

Two-Dimensional NMR Techniques (HSQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. Expected correlations would include:

The methyl protons (~2.60 ppm) with the methyl carbon (~22.0 ppm).

The aromatic protons H-5, H-7, and H-8 with their respective aromatic carbons (C-5, C-7, and C-8). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular structure. Key expected correlations include:

Correlations from the methyl protons (-CH₃) to the adjacent quaternary carbon C-6 and the aromatic methine carbons C-5 and C-7.

Correlations from the aromatic proton H-5 to carbons C-7 and C-4a.

Correlations from the aromatic proton H-8 to C-4a and C-6. mdpi.com

These 2D experiments would provide definitive evidence for the placement of the methyl group and the connectivity of the entire aromatic system.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid groups and the aromatic ring system.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected around 1700-1725 cm⁻¹ . The exact position can be influenced by hydrogen bonding.

C=C and C=N Stretches: A series of medium to strong bands in the 1450-1620 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the quinoxaline (B1680401) aromatic ring system. nih.gov

C-O Stretch and O-H Bend: Bands associated with C-O stretching and O-H in-plane bending of the carboxylic acid group are expected in the 1200-1440 cm⁻¹ region.

Table 3: Predicted Major FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 2500-3300 | Strong, Broad | O-H Stretch (Carboxylic Acid) |

| ~3050 | Weak-Medium | Aromatic C-H Stretch |

| ~2950 | Weak-Medium | Aliphatic C-H Stretch |

| 1700-1725 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| 1450-1620 | Medium-Strong | Aromatic C=C and C=N Stretch |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds.

Aromatic Ring Vibrations: The symmetric stretching vibrations of the quinoxaline ring system are expected to produce strong signals in the Raman spectrum, particularly in the 1580-1620 cm⁻¹ region. nih.gov

C-H Bending: In-plane and out-of-plane C-H bending vibrations would also be visible.

Carboxylic Acid Modes: While the C=O stretch is also Raman active, it is often weaker than in the FTIR spectrum. Other vibrations involving the carboxyl groups would also be present. researchgate.net

The combination of FTIR and Raman spectra provides a complete vibrational profile of the molecule, confirming the presence of the key functional groups and the aromatic core. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Both electrospray ionization and gas chromatography-mass spectrometry offer unique insights into its molecular composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like dicarboxylic acids. While specific ESI-MS/MS studies on this compound are not extensively detailed in the public domain, the fragmentation patterns of related quinoxaline derivatives and dicarboxylic acids allow for the prediction of its behavior. nih.govchalmers.se Typically, quinoxaline compounds readily form protonated molecules [M+H]+ under positive ion ESI conditions. nih.gov For this compound (molecular weight: 232.19 g/mol ), the parent ion would be expected at an m/z of 233. bldpharm.com

Subsequent fragmentation in tandem MS (MS/MS) would likely involve characteristic losses from the dicarboxylic acid moieties. Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da). d-nb.info The analysis of 3-methylquinoxaline-2-carboxylic acid, a closely related structure, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms that the quinoxaline core can be a stable ion, with fragmentation occurring at the substituent groups. nih.govresearchgate.net Therefore, the fragmentation of [C₁₁H₈N₂O₄+H]⁺ would be expected to produce significant fragment ions corresponding to the sequential loss of CO₂ and H₂O.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 233 | 215 | H₂O |

| 233 | 189 | CO₂ |

| 233 | 171 | CO₂ + H₂O |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility of dicarboxylic acids, derivatization is necessary before GC-MS analysis. nih.govnih.gov Common derivatization methods include esterification or silylation to increase volatility and thermal stability. chalmers.se

Following derivatization (e.g., to its trimethylsilyl (B98337) (TMS) ester), the molecule can be analyzed. The mass spectrum would be characterized by fragmentation patterns specific to the derivatized groups and the core quinoxaline structure. Studies on TMS-derivatized dicarboxylic acids show that fragmentation is often dominated by α-cleavages of the carbon chain and rearrangements involving the TMS groups. chalmers.senih.gov Decarboxylation is a primary fragmentation pathway observed in the electron ionization (EI) of derivatized dicarboxylic acids. nih.govnih.gov For a derivatized this compound, one would expect to observe fragment ions resulting from the loss of the derivatized carboxyl groups and cleavage of the quinoxaline ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of quinoxaline and its derivatives is characterized by multiple absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the aromatic heterocyclic system. researchgate.net The presence of the methyl group and two carboxylic acid groups on the quinoxaline ring of this compound influences the positions and intensities of these absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

Crystal System and Space Group Analysis

While the specific crystal structure of this compound has not been reported, analysis of closely related 6-methylquinoxaline (B1581460) derivatives provides valuable insights. For instance, 2,3-Bis(benzylthio)-6-methylquinoxaline crystallizes in the monoclinic system with the space group C2/c. researchgate.net Another derivative, 6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione, also shows a planar quinoxaline unit. researchgate.net The presence of the two carboxylic acid groups in the target molecule would significantly influence the crystal packing due to their strong hydrogen-bonding capabilities. mdpi.com

Table 2: Crystallographic Data for a Related 6-Methylquinoxaline Derivative

| Parameter | 2,3-Bis(benzylthio)-6-methylquinoxaline researchgate.net |

|---|---|

| Empirical Formula | C₂₃H₂₀N₂S₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 22.5053 (6) |

| b (Å) | 7.3510 (2) |

| c (Å) | 26.1729 (7) |

| β (°) | 109.146 (3) |

| Volume (ų) | 4090.4 (2) |

Intermolecular Interactions and Hydrogen Bonding Networks

The dicarboxylic acid functionality is a key driver of the supramolecular architecture in the solid state. The carboxylic acid groups are strong hydrogen bond donors (O-H) and acceptors (C=O), leading to the formation of extensive and robust hydrogen-bonding networks. mdpi.com In the crystal structure of this compound, it is highly probable that molecules would form dimers or extended chains through O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-methylquinoxaline-2-carboxylic acid |

| 2,3-Bis(benzylthio)-6-methylquinoxaline |

| 6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione |

Theoretical and Computational Insights into this compound

Computational chemistry provides a powerful lens for investigating the intrinsic properties of molecules, offering insights into their structure, reactivity, and potential applications without the need for empirical synthesis and measurement. For the compound this compound, theoretical studies, particularly those employing quantum chemical calculations, are instrumental in elucidating its electronic characteristics and dynamic behavior. While specific computational studies focusing exclusively on this molecule are not widely documented, a comprehensive understanding can be constructed by applying established theoretical frameworks and drawing parallels from studies on analogous quinoxaline derivatives.

Theoretical and Computational Chemistry Studies

Adsorption Mechanism Studies and Modeling of this compound Homologues

While direct research on the adsorption mechanism of this compound is not extensively available in the reviewed literature, numerous studies on structurally similar quinoxaline derivatives provide significant insights into their behavior, particularly as corrosion inhibitors. These studies consistently indicate that the protective action of these compounds stems from their adsorption onto metal surfaces, forming a barrier that isolates the metal from the corrosive medium.

The adsorption process is influenced by the electronic structure of the quinoxaline molecule, the nature of the metal surface, and the composition of the corrosive environment. Theoretical and computational chemistry studies, especially those employing Density Functional Theory (DFT), have been instrumental in elucidating these mechanisms at a molecular level.

Detailed Research Findings from Homologous Compounds

Investigations into various quinoxaline derivatives reveal that their adsorption on metal surfaces, such as carbon steel in acidic media, is a spontaneous process. univen.ac.za This adsorption effectively blocks the active corrosion sites on the metal. The mechanism of inhibition is primarily attributed to the formation of a protective film on the metal surface. derpharmachemica.com

Studies on compounds like 6-methylquinoxaline-2,3(1H,4H)-dione and 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione show that the adsorption process aligns well with the Langmuir adsorption isotherm. derpharmachemica.comimist.ma This model presupposes the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is generally considered to be a mixed type, involving both physical adsorption (physisorption) and chemical adsorption (chemisorption), with chemisorption often playing a dominant role. univen.ac.zaresearchgate.net This is supported by the values of the standard free energy of adsorption (ΔG°ads), which for some derivatives have been calculated to be in a range that indicates a strong interaction between the inhibitor molecule and the metal surface. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been widely used to understand the adsorption behavior. derpharmachemica.comimist.ma Potentiodynamic polarization studies often reveal that these quinoxaline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.maresearchgate.net EIS results typically show an increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor, which is indicative of the formation of an adsorbed protective layer. derpharmachemica.com

Computational Modeling and Adsorption Mechanism

Computational chemistry, particularly DFT, has proven to be a powerful tool for understanding the inhibitor-surface interactions and for correlating the molecular structure of quinoxaline derivatives with their inhibition efficiency. researchgate.netnajah.edu These studies involve calculating various quantum chemical parameters for the inhibitor molecules.

Key parameters often investigated include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. Higher EHOMO values suggest a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing the adsorption process.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons. Lower ELUMO values indicate a greater capacity to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which can lead to stronger adsorption on the metal surface.

Mulliken Charges: The calculation of charges on individual atoms helps to identify the active centers in the molecule that are most likely to be involved in the adsorption process. For quinoxaline derivatives, the nitrogen atoms in the quinoxaline ring and oxygen atoms in the substituent groups are often identified as key adsorption centers. univen.ac.za

These computational models support a mechanism where the adsorption of quinoxaline derivatives onto a metal surface can occur through several interactions:

Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface. This can occur through the donation of π-electrons from the aromatic quinoxaline ring and lone pair electrons from the heteroatoms (N, O) to the vacant d-orbitals of the metal atoms. Additionally, back-donation of electrons from the filled d-orbitals of the metal to the antibonding orbitals of the inhibitor molecule can further strengthen the bond.

The following tables present data from studies on quinoxaline derivatives that are structurally related to this compound, illustrating the typical findings in this area of research.

Table 1: Electrochemical Parameters for 6-methylquinoxaline-2,3(1H,4H)-dione on Carbon Steel in 1.0 M HCl

| Concentration (M) | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (%) |

| 0 | 550 | - |

| 1x10⁻⁶ | 250 | 54.5 |

| 1x10⁻⁵ | 150 | 72.7 |

| 1x10⁻⁴ | 100 | 81.8 |

| 1x10⁻³ | 50 | 90.9 |

Data sourced from a study on a related quinoxaline derivative to illustrate typical electrochemical findings. derpharmachemica.com

Table 2: Thermodynamic Parameters for the Adsorption of Quinoxaline Derivatives on Mild Steel

| Compound | ΔG°ads (kJ/mol) | Adsorption Isotherm |

| 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione | -44.22 | Langmuir |

| Quinoxalone-6-carboxylic acid | - | Langmuir |

| 3-hydroxy-2-quinoxaline carboxylic acid | - | Langmuir |

This table presents data for various quinoxaline derivatives to showcase the thermodynamic properties of their adsorption. univen.ac.zaresearchgate.net

Coordination Chemistry of 6 Methylquinoxaline 2,3 Dicarboxylic Acid and Its Derivatives

Ligand Design and Coordination Modes of Quinoxaline (B1680401) Dicarboxylic Acids

Quinoxaline-2,3-dicarboxylic acid and its derivatives are classified as N-heterocyclic polycarboxylic acid ligands. ontosight.ai The core structure features a quinoxaline ring system, which contains two nitrogen atoms, and two carboxylic acid groups at the 2 and 3 positions. This arrangement of functional groups provides multiple potential donor sites for coordination with metal ions: the two nitrogen atoms of the quinoxaline ring and the oxygen atoms of the two carboxylate groups. ontosight.ai

The presence of the methyl group at the 6-position of the benzene (B151609) ring portion of the quinoxaline system in 6-Methylquinoxaline-2,3-dicarboxylic acid is expected to influence its electronic properties. As an electron-donating group, the methyl substituent can increase the electron density on the quinoxaline ring, potentially enhancing the basicity of the nitrogen atoms and thus strengthening their coordination to metal centers.

The versatility of quinoxaline dicarboxylic acids as ligands stems from their ability to adopt various coordination modes, which include:

Chelating Mode: A common coordination pattern involves one nitrogen atom from the quinoxaline ring and an oxygen atom from the adjacent carboxylate group at the 2- or 3-position, forming a stable five-membered chelate ring with the metal ion.

Bridging Mode: The carboxylate groups can bridge two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of polynuclear complexes or coordination polymers.

Combined Chelating and Bridging: The ligand can simultaneously chelate to one metal center and use its other carboxylate group to bridge to another, resulting in complex multidimensional architectures.

These diverse coordination capabilities allow for the construction of metal-organic frameworks (MOFs) and coordination polymers with varied topologies and potential applications in areas such as catalysis and materials science. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The choice of solvent, temperature, and stoichiometry can influence the final structure and dimensionality of the resulting complex.

Transition Metal Complexes

Transition metal complexes of quinoxaline derivatives are often synthesized under mild conditions, for example by refluxing a solution of the ligand and a corresponding metal chloride or nitrate (B79036) salt in a polar solvent like ethanol (B145695) or methanol. researchgate.netrdd.edu.iq The resulting solid complexes can be isolated by filtration.

Characterization of these complexes relies on a combination of analytical and spectroscopic techniques:

Elemental Analysis: Confirms the empirical formula of the complex.

Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the stretching frequencies of the C=O and C-O bands of the carboxylate groups, as well as changes in the vibrations of the quinoxaline ring, indicates their involvement in bonding to the metal ion. New bands at lower frequencies can often be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. rdd.edu.iq

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex. The spectra typically show intense bands in the UV region corresponding to π → π* transitions within the ligand, and potentially lower energy metal-to-ligand charge transfer (MLCT) bands in the visible region. mdpi.com

Molar Conductance Measurements: Used to determine whether the complex is an electrolyte or non-electrolyte in solution, providing insight into whether anions are coordinated to the metal or exist as counter-ions. unibas.it

Thermal Analysis (TGA/DTA): Investigates the thermal stability of the complexes and can reveal the presence of coordinated or lattice solvent molecules. eurjchem.com

Table 1: Representative Spectroscopic Data for a Ni(II) Complex with a Quinoxaline-based Ligand

| Property | Data | Reference |

| Complex | [NiL₂]·H₂O (where HL is a related quinoxaline Schiff base ligand) | researchgate.net |

| Magnetic Moment (μeff) | 3.12 B.M. (suggestive of an octahedral geometry) | researchgate.net |

| Electronic Spectra (λmax) | Bands corresponding to d-d transitions typical for octahedral Ni(II) | researchgate.net |

| Key IR Bands (cm⁻¹) | Shifts in C=N and phenolic C-O stretches indicating coordination | researchgate.net |

Note: Data presented is for a structurally related compound to illustrate typical characterization results, as specific data for this compound complexes is not available.

Lanthanide and Actinide Complexes

The synthesis of lanthanide complexes with ligands similar to this compound often employs solvothermal or hydrothermal methods. researchgate.net These techniques involve heating the reactants in a sealed vessel at elevated temperatures and pressures, which can promote the crystallization of stable, often polymeric, structures.

Characterization methods are similar to those used for transition metal complexes. Single-crystal X-ray diffraction is particularly crucial for elucidating the often complex structures and high coordination numbers exhibited by lanthanide ions. rsc.org Research on actinide complexes with N,O-donor heterocyclic ligands is less common but follows similar synthetic principles, focusing on understanding the role of 5f orbitals in bonding. acs.org The coordination chemistry of actinides can be influenced by factors such as ionic radii and the presence of these 5f orbitals, sometimes leading to different reactivities compared to transition metals.

Structural Analysis of Coordination Compounds

Crystal Structures and Geometries (e.g., Octahedral, Square Planar)

The geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligand. For first-row transition metals, common geometries include tetrahedral, square planar, and octahedral. researchgate.net For instance, Ni(II) complexes with N,O-donor ligands frequently adopt a distorted octahedral geometry. researchgate.netnih.gov

Lanthanide ions are larger and have higher charge densities, which allows them to accommodate more ligands, leading to higher coordination numbers, typically ranging from 7 to 9. rsc.org The coordination polyhedra for these ions are consequently more complex, with geometries such as tricapped trigonal prismatic being observed. researchgate.net

Table 2: Illustrative Crystallographic Data for a Related Ni(II) Coordination Compound

| Parameter | Value | Reference |

| Compound | [Ni(pdc)₂]²⁻ anion (pdc = pyridine-2,6-dicarboxylate) | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Coordination Geometry | Distorted Octahedral (trans-NiO₄N₂) | nih.gov |

| Ni-N Bond Length (Å) | ~1.965 | nih.gov |

| Ni-O Bond Length (Å) | ~2.113 | nih.gov |

Note: This data is for an analogous compound, pyridine-2,6-dicarboxylate, to provide a representative example of a crystal structure with a similar N,O-donor ligand.

Ligand Field Theory and Electronic Properties

Ligand Field Theory (LFT) is a model derived from molecular orbital theory that describes the electronic structure of transition metal complexes. libretexts.org It considers the interactions between the metal's d-orbitals and the orbitals of the surrounding ligands. In an octahedral complex, the five degenerate d-orbitals of the metal ion are split into two sets of different energies: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (eg). libretexts.org

The energy difference between these sets is known as the ligand field splitting parameter (Δo). The magnitude of Δo is influenced by the nature of the metal ion, its oxidation state, and the identity of the ligands. Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting.

For a ligand like this compound, which coordinates through both nitrogen and oxygen donors (an N,O-donor set), the ligand field strength would be intermediate. The electronic properties and color of its complexes are determined by electronic transitions between the split d-orbitals (d-d transitions) and charge-transfer transitions. isca.in Metal-to-Ligand Charge Transfer (MLCT) bands, where an electron is excited from a metal-based orbital to a ligand-based orbital, are common for complexes with π-accepting ligands like quinoxalines. isca.in These transitions are often intense and can impart strong colors to the complexes.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The construction of metal-organic frameworks (MOFs) and coordination polymers has emerged as a prominent area of crystal engineering and materials science. These materials are synthesized through the self-assembly of metal ions or clusters with organic ligands, known as linkers. The judicious selection of these components allows for the rational design of porous materials with tunable pore sizes, shapes, and functionalities, making them promising for applications in gas storage, separation, and catalysis. Dicarboxylic acids, particularly those containing N-heterocyclic moieties, are a widely explored class of linkers due to their versatile coordination modes and ability to form robust frameworks.

The synthesis of MOFs using dicarboxylic acid linkers is guided by several key design principles that influence the final structure and properties of the material. The geometry of the linker is a critical factor; for instance, linear or "straight" dicarboxylates often lead to different framework topologies compared to "bent" linkers. nih.gov The rigidity of the organic linker is also crucial, with rigid molecules generally leading to more predictable and stable frameworks. youtube.com

The choice of metal ion or cluster, referred to as the secondary building unit (SBU), is another fundamental aspect. The coordination geometry of the metal center dictates the number and orientation of the connecting linkers, which in turn determines the dimensionality and topology of the resulting framework. For example, different metal ions can lead to structures ranging from one-dimensional chains to complex three-dimensional networks. rsc.orgmdpi.com

Furthermore, reaction conditions such as temperature, solvent, and the presence of modulating agents can significantly impact the crystallization process and the final product. nih.gov Modulators, which are often monofunctional ligands that compete with the primary linker, can influence the kinetics of MOF formation, leading to improved crystallinity and, in some cases, different framework topologies.

For N-heterocyclic dicarboxylic acids like this compound, the nitrogen atoms within the quinoxaline ring can also participate in coordination or act as hydrogen bond acceptors, adding another layer of control over the resulting supramolecular architecture. The presence of the methyl group on the quinoxaline backbone can introduce steric effects and modify the electronic properties of the linker, potentially influencing the framework's interpenetration and pore environment.

Table 1: Key Factors in the Design of MOFs with Dicarboxylic Acid Linkers

| Factor | Description | Potential Influence on MOF Structure |

|---|---|---|

| Linker Geometry | The spatial arrangement of the carboxylate groups (e.g., linear, bent). | Determines the overall topology and dimensionality of the framework. |

| Linker Rigidity | The conformational flexibility of the organic molecule. | Rigid linkers tend to form more predictable and robust structures. |

| Metal SBU | The metal ion or cluster and its preferred coordination geometry. | Dictates the connectivity and symmetry of the nodes in the network. |

| Functional Groups | Additional chemical moieties on the linker (e.g., -CH3, -NH2). | Can influence steric interactions, electronic properties, and pore chemistry. |

| Reaction Conditions | Temperature, solvent, pH, and presence of modulators. | Affects the kinetics of crystal growth and can lead to different polymorphs. |

While specific experimental studies on MOFs constructed from this compound are not extensively reported, the structural diversity and topology of MOFs based on analogous N-heterocyclic dicarboxylic acids, such as pyridine-dicarboxylic acids, provide valuable insights. The interplay between the metal SBU and the linker's geometry and connectivity gives rise to a wide array of network topologies. rsc.orgrsc.org

The topology of a MOF is a simplified representation of its underlying network, where the SBUs are considered as nodes and the organic linkers as the connectors between these nodes. youtube.comrsc.org This approach allows for the classification and comparison of different MOF structures. For instance, a common topology observed for dicarboxylate linkers is the (4,4) or sql net, which describes a 2D square grid. These 2D layers can then stack in various ways to form 3D structures, sometimes leading to interpenetration where multiple independent networks are intertwined. rsc.org

In the case of quinoxaline-based dicarboxylic acids, the presence of the fused aromatic rings and the specific positions of the carboxylate groups will dictate the linker's geometry. The 2,3-dicarboxylate substitution pattern in this compound results in a "bent" or angular disposition of the coordinating groups. This geometry can lead to the formation of more complex and potentially chiral topologies. The planarity of the quinoxaline ring system can also promote π-π stacking interactions between adjacent linkers, which can further influence the packing and stability of the framework.

The structural diversity is also enhanced by the coordination versatility of the carboxylate groups, which can adopt monodentate, bidentate chelating, or bidentate bridging coordination modes. This, combined with the potential for the quinoxaline nitrogen atoms to coordinate to the metal centers, can result in a rich variety of framework architectures with different dimensionalities and pore structures. For example, related pyridine-dicarboxylate ligands have been shown to form 2D and 3D coordination polymers with topologies such as the (6,3) or hcb net. mdpi.com

Table 2: Potential Structural Features of MOFs with Quinoxaline-based Dicarboxylic Acid Linkers

| Structural Feature | Description | Influence on MOF Properties |

|---|---|---|

| Network Topology | The underlying connectivity of nodes and linkers (e.g., sql, hcb). | Determines the porosity, pore shape, and overall framework architecture. |

| Dimensionality | The extent of the network (1D, 2D, or 3D). | Affects the material's stability and potential for forming porous structures. |

| Interpenetration | The entanglement of two or more independent networks. | Can reduce the pore volume but may enhance framework stability. |

| π-π Stacking | Non-covalent interactions between aromatic rings of the linkers. | Contributes to the overall stability and packing of the crystal structure. |

| Coordination Modes | The manner in which the carboxylate groups bind to the metal centers. | Influences the local geometry around the metal SBU and the linker's connectivity. |

Advanced Applications in Materials Science and Engineering

Corrosion Inhibition Studies

Quinoxaline (B1680401) derivatives are recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.net The protective action of these molecules stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. derpharmachemica.com The molecular structure of quinoxaline compounds, containing nitrogen heteroatoms, π-electrons from the aromatic rings, and functional groups, facilitates this strong adsorption. researchgate.netderpharmachemica.com

The primary mechanism by which quinoxaline derivatives, including 6-Methylquinoxaline-2,3-dicarboxylic acid, inhibit corrosion is through adsorption onto the metal surface. researchgate.net This process can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption). Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the formation of coordinate bonds through electron sharing between the inhibitor and the metal's vacant d-orbitals. univen.ac.zamdpi.com

The electron-rich properties of the quinoxaline ring system and the presence of heteroatoms (nitrogen and oxygen) are crucial for this interaction. mdpi.com These sites in the molecule donate electrons to the metal surface, forming a stable, protective layer. mdpi.com Studies on related quinoxaline compounds have shown that their adsorption behavior often conforms to the Langmuir adsorption isotherm. derpharmachemica.comscholarscentral.comresearchgate.netimist.ma This model implies the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption can be influenced by the inhibitor's concentration and the surrounding temperature. najah.edu Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations have provided strong evidence that the inhibition efficiency of quinoxaline derivatives is directly related to their ability to adsorb strongly onto metal surfaces. scholarscentral.comnajah.edu

The effectiveness of quinoxaline derivatives as corrosion inhibitors is quantified using various experimental techniques, primarily electrochemical methods and gravimetric (weight loss) analysis.

Electrochemical Impedance Spectroscopy (EIS) is used to study the properties of the inhibitor film formed on the metal surface. In the presence of an effective inhibitor like a quinoxaline derivative, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. derpharmachemica.comresearchgate.net The increase in Rct indicates a slowing of the corrosion reaction, while the decrease in Cdl suggests the formation of an adsorbed layer that displaces water molecules at the metal-solution interface. derpharmachemica.com

Potentiodynamic Polarization (Tafel Plots) reveal the effect of the inhibitor on the cathodic and anodic reactions of corrosion. Studies on compounds like 6-methylquinoxaline-2,3(1H,4H)-dione have shown that they can act as cathodic or mixed-type inhibitors. derpharmachemica.comimist.ma This means they primarily suppress the hydrogen evolution reaction (cathodic) or both the cathodic and anodic (metal dissolution) reactions. semanticscholar.org The addition of the inhibitor causes a significant decrease in the corrosion current density (Icorr). researchgate.netderpharmachemica.com

Gravimetric Analysis involves measuring the weight loss of a metal coupon after immersion in a corrosive solution with and without the inhibitor. These studies consistently show that the presence of quinoxaline derivatives significantly reduces the corrosion rate. researchgate.netj-cst.org

The following tables present data from studies on quinoxaline derivatives closely related to this compound, illustrating their inhibition efficiency.

Table 1: Potentiodynamic Polarization Data for Carbon Steel in 1.0 M HCl with 6-methylquinoxaline-2,3(1H,4H)-dione (MQD) derpharmachemica.com

| Inhibitor Conc. (M) | Ecorr (mV vs SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | -496 | 1070 | - |

| 10⁻⁶ | -532 | 340 | 68.2 |

| 10⁻⁵ | -543 | 200 | 81.3 |

| 10⁻⁴ | -565 | 70 | 93.5 |

Table 2: EIS Data for Carbon Steel in 1 M HCl with 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione (AY20) researchgate.net

| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 63 | 85 | - |

| 10⁻⁶ | 125 | 62 | 49.6 |

| 10⁻⁵ | 248 | 45 | 74.6 |

| 10⁻⁴ | 510 | 31 | 87.6 |

| 10⁻³ | 985 | 20 | 93.6 |

Functional Materials Development (e.g., Organic Semiconductors, Optoelectronic Materials)

The extended π-conjugated system inherent in the quinoxaline core makes this compound and its derivatives promising candidates for the development of functional organic materials. These materials are actively investigated for applications in electronics and optoelectronics, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). researchgate.netsigmaaldrich.com

Quinoxaline-based molecules have been synthesized and incorporated as organic semiconductors in OTFTs. researchgate.net These materials can exhibit p-channel (hole-transporting) or ambipolar (both hole and electron transporting) characteristics. researchgate.netresearchgate.net For instance, copolymers of Pyrazino[2,3-g]quinoxaline-2,7-dione have demonstrated hole mobilities up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹. researchgate.net The performance of these materials can be tuned by chemical modification of the quinoxaline core, which alters their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The carboxylic acid groups on this compound offer versatile handles for such modifications, allowing for the synthesis of polymers or larger conjugated systems with tailored properties.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. This compound is an excellent building block for supramolecular assembly due to its rigid structure and the presence of two carboxylic acid groups. These groups can participate in strong and directional hydrogen bonding or can be deprotonated to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers.

The ability of dicarboxylic acids to form extended networks through self-assembly with metal ions is well-established. rsc.org The quinoxaline unit adds further functionality, enabling π-π stacking interactions that can help direct the assembly of ordered, multi-dimensional structures. ontosight.ai These self-assembled materials can have porous structures with potential applications in gas storage, separation, and catalysis. The synthesis of systems like diquinoxaline[2,3-b][2,3-e]piperazine-6,6'-dicarboxylic acid highlights the potential for creating complex, multi-component heterocyclic systems through controlled reactions. researchgate.net

Role as Precursors in Advanced Chemical Synthesis

This compound, and more commonly its anhydride (B1165640) derivative, serves as a valuable precursor in organic synthesis for the construction of more complex polyheterocyclic systems. researchgate.netniscpr.res.inresearchgate.net The anhydride is highly reactive towards nucleophiles, allowing for the annulation of additional rings onto the quinoxaline framework.

For example, the reaction of quinoxaline-2,3-dicarboxylic anhydride with various heterocyclic amines has been used to synthesize novel thieno[2,3-d]pyrimidines and pyrrolo[3,4-b]quinoxalines. niscpr.res.inresearchgate.net These synthetic transformations are crucial for creating new classes of compounds with potentially novel biological or material properties. nih.govpjsir.orguni-konstanz.de The dicarboxylic acid itself can be used in condensation reactions. For instance, the synthesis of various 2,3-diarylquinoxaline carboxylic acids is achieved through the condensation of 1,2-diarylketones with 3,4-diaminobenzoic acid, a reaction pathway that demonstrates the core synthetic utility of combining diamines with dicarbonyl precursors to form the quinoxaline ring system. uni-konstanz.de This fundamental reactivity underscores the role of this compound as a versatile starting material for accessing a wide range of complex chemical architectures. nih.govmdpi.comsemanticscholar.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 6-methylquinoxaline-2,3-dicarboxylic acid, and what methodological considerations are critical for optimizing yield?

- Methodology : Synthesis typically involves condensation reactions between substituted diamines and dicarbonyl precursors. For example, analogous quinoxaline derivatives are synthesized using polyphosphoric acid (PPA) or ortho-phosphoric acid (PA) as catalysts under controlled heating . Key steps include stoichiometric balancing of reagents, reflux conditions (e.g., 120°C for 12–24 hours), and purification via recrystallization or column chromatography.

- Validation : Characterization via -NMR, -NMR, and FT-IR confirms structural integrity, while HPLC or GC-MS ensures purity (>95%) .

Q. How can researchers resolve contradictions in reported alkaline stability data for quinoxaline-derived dicarboxylic acids?